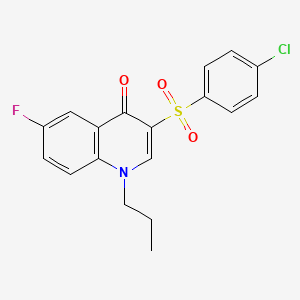
3-(4-Chlorobenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(4-Chlorobenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one" is a derivative of the 1,4-dihydroquinoline class, which is known for its biological relevance and potential pharmacological properties. The presence of a sulfonyl group and halogen substituents suggests that this compound could exhibit interesting chemical behavior and possibly biological activity.
Synthesis Analysis
The synthesis of related 1,4-dihydroquinoline derivatives has been reported in the literature. For instance, the synthesis of 1-benzenesulfonyl-2-methyl-1,2,3,4-tetrahydroquinoline derivatives was achieved through a rationale that combined known biological properties of structural moieties . Although the exact synthesis of "3-(4-Chlorobenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one" is not detailed, similar synthetic strategies could be employed, such as the use of sulfonylation reactions and the introduction of halogen atoms through halogenation reactions.
Molecular Structure Analysis
The molecular structure of dihydroquinoline derivatives has been studied using various techniques, including single-crystal X-ray diffraction (XRD) and density functional theory (DFT) calculations . These studies have revealed the presence of chiral centers, weak interactions such as hydrogen bonds, and the influence of these interactions on the crystal packing and molecular conformation. The molecular structure of "3-(4-Chlorobenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one" would likely exhibit similar features, with the potential for chiral recognition or discrimination in its crystal structure.
Chemical Reactions Analysis
The reactivity of dihydroquinoline derivatives can be influenced by the presence of substituents on the aromatic rings and the quinoline nitrogen. For example, the presence of a benzenesulfonyl group could make the compound a potential electrophile in sulfonylation reactions, while the halogen atoms could participate in nucleophilic aromatic substitution reactions . The specific reactivity patterns of "3-(4-Chlorobenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one" would depend on the electronic effects of the substituents and the overall molecular conformation.
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydroquinoline derivatives are influenced by their molecular structure. For instance, the presence of intramolecular hydrogen bonding can affect the compound's boiling point, solubility, and stability . The photophysical properties of related compounds have also been examined, which could be relevant for the detection of pathogenic bacteria . The compound , with its specific substituents, would likely have unique physical and chemical properties that could be explored for various applications, including biological assays.
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
- Novel 4(3H)-quinazolinone derivatives, including those related to the compound of interest, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds, characterized by substitutions at the phenyl ring, have shown potential in treating inflammation and pain, highlighting the therapeutic applications of such derivatives in medicinal chemistry (Farag et al., 2012).
Antibacterial Applications
- Fluoroquinolones, a class to which the compound relates, have been extensively studied for their antibacterial properties. A study on novel N-1 substituents of naphthyridones and quinolones, including derivatives with similar structural features, demonstrated significantly potent antibacterial activities against both Gram-positive and Gram-negative bacteria. This research underscores the importance of structural modifications to enhance antibacterial efficacy (Kuramoto et al., 2003).
Antitumor Agents
- Derivatives of 2-phenylquinolin-4-ones have been developed as potent antitumor agents. These derivatives have been designed, synthesized, and evaluated for their cytotoxic activity against various tumor cell lines, with some analogues showing significant inhibitory activity. Such studies contribute to the development of new drug candidates for cancer treatment (Chou et al., 2010).
Zukünftige Richtungen
The study of quinolinone derivatives is an active area of research in medicinal chemistry, and new compounds are continually being synthesized and evaluated for their biological activity. This compound could potentially be studied for its biological activity and could serve as a starting point for the development of new therapeutic agents .
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-fluoro-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFNO3S/c1-2-9-21-11-17(18(22)15-10-13(20)5-8-16(15)21)25(23,24)14-6-3-12(19)4-7-14/h3-8,10-11H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSXAPMHXMDHQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorobenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(8-Ethoxy-2-oxochromene-3-carbonyl)amino]benzoic acid](/img/structure/B2539020.png)

![N-[(4-chlorophenyl)methyl]-2-(2-phenylacetyl)benzamide](/img/structure/B2539025.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2539027.png)
![2-(3-Chlorophenyl)-7-(2,3-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2539028.png)
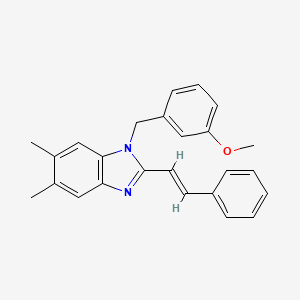
![4-cyclopentaneamido-N-[2-(4-methoxybenzenesulfonamido)ethyl]benzamide](/img/structure/B2539034.png)

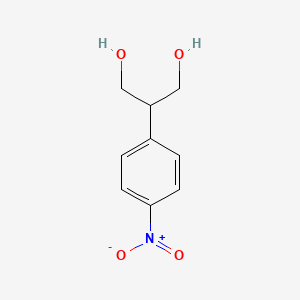
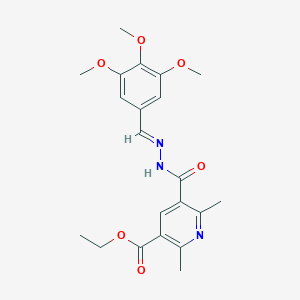
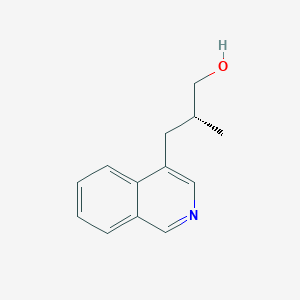
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2539040.png)

![(2-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2539043.png)